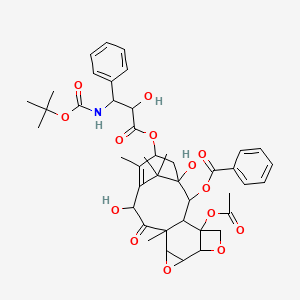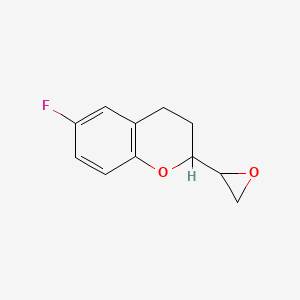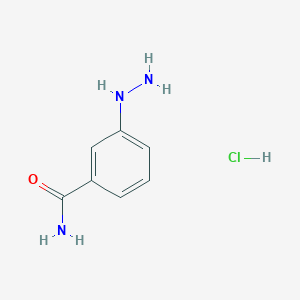
Saxagliptin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin-13C3 is a labeled form of saxagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which function by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in the bloodstream .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin-13C3 involves the incorporation of carbon-13 isotopes into the saxagliptin moleculeThe process typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-density fermentation techniques to produce the necessary enzymes for the biocatalytic steps. Optimization of reaction conditions, such as temperature, pH, and enzyme concentration, is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the adamantane ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated saxagliptin derivatives, amine derivatives, and various substituted saxagliptin analogs .
Aplicaciones Científicas De Investigación
Saxagliptin-13C3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of saxagliptin in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of saxagliptin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of saxagliptin in the treatment of type 2 diabetes mellitus.
Industry: Applied in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of saxagliptin
Mecanismo De Acción
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but differing in its chemical structure and pharmacokinetic properties.
Vildagliptin: A DPP-4 inhibitor that rapidly dissociates from the enzyme compared to saxagliptin.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways
Uniqueness of Saxagliptin-13C3: this compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful in metabolic studies and pharmacokinetic analyses. Its prolonged binding to DPP-4 and selective inhibition of the enzyme also distinguish it from other DPP-4 inhibitors .
Propiedades
Número CAS |
1246812-44-1 |
|---|---|
Fórmula molecular |
C₁₅¹³C₃H₂₅N₃O₂ |
Peso molecular |
318.39 |
Sinónimos |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


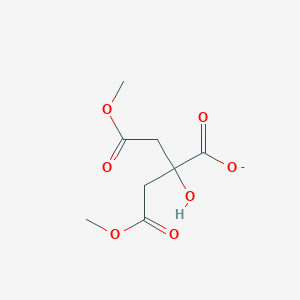

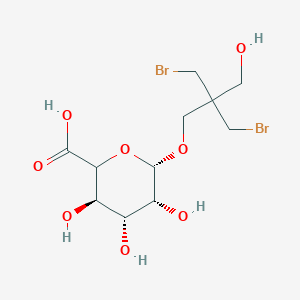
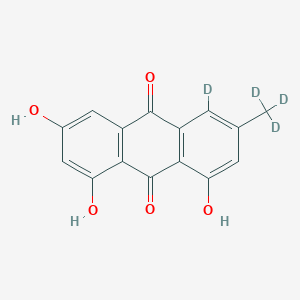
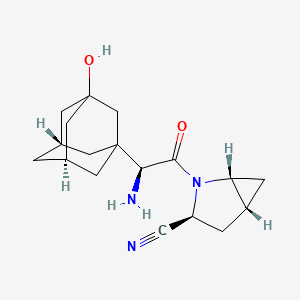
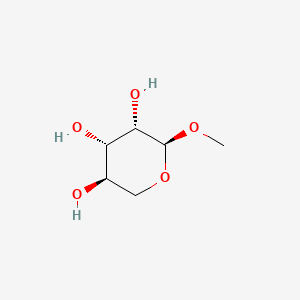
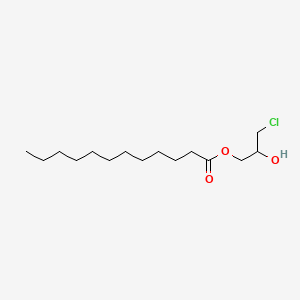
![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
